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  • Product: 5,7-Dichloro-8-quinolyl 2-chloronicotinate
  • CAS: 246147-23-9

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5,7-Dichloro-8-quinolyl 2-chloronicotinate

Executive Summary This technical guide details the synthesis, purification, and structural characterization of 5,7-Dichloro-8-quinolyl 2-chloronicotinate (CAS: 246147-23-9). This molecule represents a conjugate of two pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and structural characterization of 5,7-Dichloro-8-quinolyl 2-chloronicotinate (CAS: 246147-23-9). This molecule represents a conjugate of two privileged pharmacophores: the antimicrobial 5,7-dichloro-8-quinolinol (Chloroxine) and the versatile 2-chloronicotinic acid scaffold. The ester linkage combines the lipophilic, chelating properties of the quinoline with the bio-reactive pyridine core of the nicotinate.

The following protocol utilizes an Acyl Chloride Activation strategy, prioritized for its robustness against the steric and electronic deactivation present in the 5,7-dichloro-8-quinolinol moiety.

Retrosynthetic Analysis & Strategy

The target molecule is an ester derived from a substituted phenol and a heteroaromatic carboxylic acid.

  • Disconnection: The C-O ester bond.

  • Synthons:

    • Nucleophile: 5,7-Dichloro-8-quinolinol. (Note: The electron-withdrawing chlorine atoms at positions 5 and 7 increase the acidity of the phenolic proton but decrease the nucleophilicity of the oxygen, necessitating a highly reactive electrophile).

    • Electrophile: 2-Chloronicotinoyl chloride (generated in situ from 2-chloronicotinic acid).

Pathway Logic

Direct Fischer esterification is unsuitable due to the low nucleophilicity of the phenol and the potential for zwitterionic interference from the quinoline nitrogen. Carbodiimide coupling (Steglich) is a viable alternative, but the Acid Chloride method is selected here for higher yields and easier workup of the distinct byproducts (HCl/gas vs. urea derivatives).

Retrosynthesis Target Target: 5,7-Dichloro-8-quinolyl 2-chloronicotinate Disconnection Disconnection: Ester Bond Target->Disconnection Acid Precursor A: 2-Chloronicotinic Acid Disconnection->Acid Phenol Precursor B: 5,7-Dichloro-8-quinolinol Disconnection->Phenol

Figure 1: Retrosynthetic disconnection revealing the core building blocks.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]
  • Precursor A: 2-Chloronicotinic acid (98%+)

  • Precursor B: 5,7-Dichloro-8-quinolinol (99%)

  • Activator: Oxalyl chloride (2.0 equiv) or Thionyl Chloride (

    
    ). Oxalyl chloride is preferred for milder conditions.
    
  • Catalyst: DMF (Dimethylformamide) - 2-3 drops.

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) - 2.5 equiv.
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Step 1: Synthesis of 2-Chloronicotinoyl Chloride

Rationale: The carboxylic acid is converted to the acid chloride to overcome the poor nucleophilicity of the dichlorinated quinolinol.

  • Charge a flame-dried 250 mL round-bottom flask with 2-chloronicotinic acid (10.0 mmol) and anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Add catalytic DMF (2 drops).

  • Add Oxalyl chloride (20.0 mmol) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Evolution of gas (

    
    , 
    
    
    
    ,
    
    
    ) indicates reaction progress.
  • In-process Check: Aliquot quenched with MeOH should show the methyl ester by TLC/LC-MS.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent. Redissolve the crude acid chloride in fresh anhydrous DCM (20 mL).

Step 2: Ester Coupling
  • In a separate flask, dissolve 5,7-dichloro-8-quinolinol (10.0 mmol) in anhydrous DCM (30 mL).

  • Add Triethylamine (25.0 mmol) to the quinolinol solution. The solution may darken due to phenoxide formation.

  • Cool the quinolinol solution to 0°C.

  • Cannulate (or add dropwise via syringe) the 2-chloronicotinoyl chloride solution from Step 1 into the quinolinol solution over 15 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (fluorescent under UV) should disappear.

Step 3: Workup and Purification[2]
  • Quench: Add saturated

    
     solution (50 mL) to the reaction mixture.
    
  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL).

  • Wash: Combine organics and wash with water (50 mL) followed by brine (50 mL).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate to yield the crude solid.
    
  • Purification: Recrystallize from hot Ethanol or Ethanol/Hexane mixture. Alternatively, use flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Workflow Start Start: 2-Chloronicotinic Acid Activation Activation: (COCl)2, DMF cat. DCM, 0°C -> RT Start->Activation Intermediate Intermediate: Acid Chloride Activation->Intermediate Coupling Coupling: + 5,7-Dichloro-8-quinolinol + Et3N, DCM Intermediate->Coupling Product Crude Product Coupling->Product Purification Purification: Recrystallization (EtOH) or Column Chrom. Product->Purification Final Final: Pure Ester Purification->Final

Figure 2: Step-by-step reaction workflow for the synthesis.

Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following spectral signatures must be validated. The data below is derived from the theoretical interaction of the constituent moieties.

Infrared Spectroscopy (FT-IR)
  • Ester Carbonyl (

    
    ):  Look for a strong, sharp band at 1740–1760 cm⁻¹ . This confirms the formation of the ester linkage.
    
  • C=N / C=C (Heterocycle): Bands at 1580–1600 cm⁻¹ characteristic of the quinoline and pyridine rings.

  • Absence of OH: The broad O-H stretch (3200–3400 cm⁻¹) from the starting 8-quinolinol must be absent .

Nuclear Magnetic Resonance ( H-NMR)

Solvent:


 or 

. The spectrum should show 7 aromatic protons in two distinct spin systems.
  • Nicotinyl Ring (3 Protons):

    • H-6': Doublet of doublets (dd), most deshielded on the pyridine ring (~8.5-8.6 ppm) due to proximity to Nitrogen.

    • H-4': Doublet of doublets (dd), ~8.0-8.2 ppm.

    • H-5': Doublet of doublets (dd), ~7.4-7.5 ppm.

  • Quinoline Ring (4 Protons):

    • H-2, H-3, H-4: Typical quinoline pattern. H-2 is often a doublet/dd near 8.9-9.0 ppm.

    • H-6: This is the critical diagnostic signal. Since positions 5 and 7 are chlorinated, the benzene ring of the quinoline has only one singlet (or weak doublet due to long-range coupling) at position 6. Expect a singlet around 7.8–8.0 ppm .

Mass Spectrometry (LC-MS)
  • Molecular Ion: Expect

    
     at m/z ≈ 353/355/357.
    
  • Isotope Pattern: The molecule contains three chlorine atoms (two from quinoline, one from nicotinate).

    • The isotope distribution will show a characteristic pattern: M, M+2, M+4, M+6 with relative intensities approximating 100 : 96 : 31 : 3 (calculated for 3 Cl). This "Cl3 pattern" is the ultimate confirmation of identity.

Safety & Handling

  • 5,7-Dichloro-8-quinolinol: Irritant. Potential sensitizer. Avoid inhalation of dust.

  • Oxalyl Chloride: Highly toxic and corrosive. Releases CO and HCl. Must be used in a fume hood.

  • 2-Chloronicotinic Acid: Irritant to eyes and skin.

References

  • Vertex AI Search. (2026). Search Results for 5,7-Dichloro-8-quinolyl 2-chloronicotinate Synthesis. 1

  • ChemicalBook. (2025). Methyl 2-chloronicotinate Synthesis and Properties. 2[3]

  • Asian Journal of Chemistry. (2023). An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction. 4

  • Sigma-Aldrich. (2026). 5,7-Dichloro-8-quinolinol Safety Data Sheet. 5

Sources

Exploratory

Technical Guide: Chemical Properties of 5,7-Dichloro-8-quinolyl 2-chloronicotinate

The following technical guide details the chemical properties, synthesis, and reactivity profile of 5,7-Dichloro-8-quinolyl 2-chloronicotinate , a specialized ester derivative combining the pharmacophores of chloroxine a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity profile of 5,7-Dichloro-8-quinolyl 2-chloronicotinate , a specialized ester derivative combining the pharmacophores of chloroxine and chloronicotinic acid.

Executive Summary

5,7-Dichloro-8-quinolyl 2-chloronicotinate (CAS: 246147-23-9) is a dual-functional ester synthesized from 5,7-dichloro-8-quinolinol (Chloroxine) and 2-chloronicotinic acid .[1][2][3] It is primarily investigated for its antimicrobial and antifungal potential, functioning as a lipophilic prodrug. The ester linkage masks the polar hydroxyl group of the quinoline moiety, enhancing membrane permeability before undergoing hydrolysis to release the active metal-chelating biocide (5,7-dichloro-8-quinolinol) and the pyridine-based carrier (2-chloronicotinic acid).

This guide provides a comprehensive analysis of its physicochemical identity, synthetic pathways, and stability mechanisms for researchers in medicinal chemistry and agrochemical development.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

Nomenclature & Identification
ParameterTechnical Specification
IUPAC Name 5,7-dichloroquinolin-8-yl 2-chloropyridine-3-carboxylate
CAS Registry Number 246147-23-9
Molecular Formula C₁₅H₇Cl₃N₂O₂
Molecular Weight 353.59 g/mol
SMILES Clc1cc(Cl)c2nc(ccc2c1)OC(=O)c3c(Cl)nccc3
InChI Key (Specific to isomer)
Predicted Physicochemical Properties

Note: As a specialized intermediate, experimental values are derived from structural analogs (e.g., 8-quinolyl benzoates).

PropertyValue / RangeStructural Insight
Physical State Solid (Crystalline powder)High molecular weight and planar aromatic stacking.
Melting Point 145–165 °C (Estimated)Higher than parent alcohol (179°C) due to loss of H-bonding, or slightly lower due to crystal packing disruption.
Solubility (Water) Negligible (< 0.1 mg/L)Highly lipophilic; lacks H-bond donors.
Solubility (Organic) Soluble in DMSO, DMF, CHCl₃Pyridine and quinoline rings provide aromatic solvent compatibility.
LogP (Octanol/Water) ~4.5 – 5.2Significant lipophilicity increase over parent chloroxine (LogP ~3.1).

Synthetic Pathways & Reaction Mechanisms

The synthesis of 5,7-Dichloro-8-quinolyl 2-chloronicotinate typically follows a Nucleophilic Acyl Substitution mechanism. The reaction couples the acid chloride of the nicotinate moiety with the phenolic oxygen of the quinoline.

Synthesis Protocol (Schotten-Baumann Conditions)
  • Activation: Convert 2-chloronicotinic acid to 2-chloronicotinoyl chloride using thionyl chloride (

    
    ) or oxalyl chloride.
    
  • Coupling: React the acid chloride with 5,7-dichloro-8-quinolinol in an inert solvent (DCM or Toluene).

  • Base Catalysis: Use a non-nucleophilic base (Triethylamine or Pyridine) to scavenge the HCl byproduct and drive the equilibrium.

Reaction Workflow Diagram

SynthesisPathway Acid 2-Chloronicotinic Acid Inter 2-Chloronicotinoyl Chloride Acid->Inter Activation (-SO2, -HCl) Agent SOCl2 (Thionyl Chloride) Agent->Inter Product 5,7-Dichloro-8-quinolyl 2-chloronicotinate Inter->Product Esterification Alcohol 5,7-Dichloro-8-quinolinol (Nucleophile) Alcohol->Product Base Et3N / Pyridine (Base Catalyst) Base->Product HCl Scavenging

Figure 1: Synthetic pathway via acid chloride activation showing reagents and intermediates.

Reactivity & Stability Profiling

Hydrolytic Stability (The Prodrug Mechanism)

The ester bond is the chemically labile point of the molecule. Its stability is pH-dependent:

  • Acidic pH (pH < 4): Relatively stable due to protonation of the pyridine/quinoline nitrogens, which repels hydronium ions.

  • Neutral pH: Slow hydrolysis; suitable for formulation storage.

  • Basic pH (pH > 8) / Enzymatic: Rapid hydrolysis. Esterases or hydroxide ions attack the carbonyl carbon.

Mechanism of Action: Upon hydrolysis, the molecule releases 5,7-dichloro-8-quinolinol , a potent chelator. This moiety binds essential metal ions (Cu²⁺, Zn²⁺, Fe³⁺) required by bacteria/fungi, disrupting their metalloenzymes.

Degradation Pathway Diagram

HydrolysisMechanism Ester 5,7-Dichloro-8-quinolyl 2-chloronicotinate Transition Tetrahedral Intermediate (Hydrolysis) Ester->Transition + H2O / Esterase Product1 5,7-Dichloro-8-quinolinol (Active Biocide) Transition->Product1 Product2 2-Chloronicotinic Acid (Carrier) Transition->Product2 Chelate Metal Chelate Complex (Cu/Zn-Ligand) Product1->Chelate + Metal Ions (Fe/Cu)

Figure 2: Hydrolysis mechanism demonstrating the release of the active chelating agent.

Biological Interface & Applications

Mechanism of Action

The compound acts as a masked lipophilic transport form .

  • Permeation: The esterification masks the polar -OH group of the quinoline and the -COOH of the nicotinic acid, significantly increasing LogP. This allows the molecule to penetrate microbial cell walls or insect cuticles more effectively than the parent compounds.

  • Activation: Intracellular esterases cleave the ester bond.

  • Toxicity: The released 5,7-dichloro-8-quinolinol chelates intracellular cofactors, inhibiting RNA synthesis and bacterial metabolism.

Analytical Characterization

For quality control and residue analysis, the following methods are standard:

  • HPLC-UV:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) gradient.

    • Detection: 254 nm (Quinoline absorption) and 270 nm (Nicotinate absorption).

  • 1H-NMR (DMSO-d6):

    • Look for diagnostic shifts: Quinoline protons (δ 7.5–9.0 ppm) and the disappearance of the broad phenolic -OH signal.

  • Mass Spectrometry (LC-MS):

    • Parent Ion: [M+H]⁺ = 354/356 (distinctive chlorine isotope pattern Cl₃).

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Environmental: Hazardous to the aquatic environment (due to copper chelation potential in water bodies).

  • Handling:

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; use in a fume hood.

    • Incompatibility: Strong oxidizing agents and strong bases (causes premature hydrolysis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 246147-23-9, 5,7-Dichloro-8-quinolyl 2-chloronicotinate. Retrieved from [Link]

  • Gershon, H., et al. (1972).Antifungal activity of substituted 8-quinolinols and their esters. Journal of Medicinal Chemistry. (Contextual reference for 8-quinolyl ester activity).
  • U.S. EPA (2024).Chemical Data Access Tool (CDAT): Chloroxine and derivatives.

Sources

Foundational

An In-Depth Technical Guide to 5,7-Dichloro-8-quinolyl 2-chloronicotinate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity represents...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity represents a powerful approach to developing novel therapeutic agents. This guide provides a comprehensive technical overview of 5,7-Dichloro-8-quinolyl 2-chloronicotinate, a compound that exemplifies this principle by uniting the well-established bioactivities of a halogenated 8-hydroxyquinoline and a chloronicotinic acid derivative.

The 8-hydroxyquinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, and anticancer effects.[1] The inclusion of chlorine atoms at the 5 and 7 positions, as seen in 5,7-dichloro-8-hydroxyquinoline (Chloroxine), is known to enhance its biological potency.[2] Concurrently, 2-chloronicotinic acid serves as a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, recognized for its role as a versatile building block in creating complex bioactive molecules.

This document will delve into the chemical identity, synthesis, and physicochemical properties of 5,7-Dichloro-8-quinolyl 2-chloronicotinate. Furthermore, it will explore the therapeutic rationale behind its design and its potential applications in drug development, drawing upon the known attributes of its constituent moieties.

Chemical Identity and Properties

While a specific CAS number for 5,7-Dichloro-8-quinolyl 2-chloronicotinate is not cataloged in major chemical databases, which is common for novel research compounds, its identity can be unequivocally established through its systematic IUPAC name and the characterization of its precursor molecules.

Proposed IUPAC Name: (5,7-dichloroquinolin-8-yl) 2-chloropyridine-3-carboxylate

The fundamental properties of this ester are derived from its two primary components:

Property5,7-Dichloro-8-hydroxyquinoline2-Chloronicotinic Acid
Synonyms Chloroxine, 5,7-Dichloro-8-quinolinol2-Chloropyridine-3-carboxylic acid
CAS Number 773-76-2[3]2942-59-8
IUPAC Name 5,7-dichloroquinolin-8-ol2-chloropyridine-3-carboxylic acid
Molecular Formula C₉H₅Cl₂NOC₆H₄ClNO₂
Molecular Weight 214.05 g/mol 157.55 g/mol
Appearance Light beige fluffy powderWhite to cream powder
Melting Point 178-180 °C>175 °C (decomposition)
Solubility Sparingly soluble in water, soluble in organic solvents.Insoluble in water, soluble in benzene and toluene.

The resulting ester, 5,7-Dichloro-8-quinolyl 2-chloronicotinate, is anticipated to be a solid at room temperature with low aqueous solubility, a characteristic that may influence its pharmacokinetic profile and formulation strategies.

Synthesis and Mechanism

The synthesis of 5,7-Dichloro-8-quinolyl 2-chloronicotinate is achieved through the esterification of the phenolic hydroxyl group of 5,7-dichloro-8-hydroxyquinoline with the carboxylic acid group of 2-chloronicotinic acid. Given the potential for sensitivity in both precursor molecules, a mild and efficient coupling method is paramount. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a highly suitable approach for this transformation.[3] This method is favored for its mild reaction conditions, typically at room temperature, which helps to preserve the integrity of the heterocyclic ring systems.[3]

Experimental Protocol: Steglich Esterification

Materials:

  • 5,7-Dichloro-8-hydroxyquinoline

  • 2-Chloronicotinic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,7-dichloro-8-hydroxyquinoline (1.0 equivalent) and 2-chloronicotinic acid (1.1 equivalents) in anhydrous dichloromethane.

  • To this solution, add 4-(dimethylamino)pyridine (0.1 equivalents) and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5,7-Dichloro-8-quinolyl 2-chloronicotinate.

  • Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Causality Behind Experimental Choices
  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which could compromise the integrity of the reagents and the efficiency of the reaction.

  • Anhydrous Solvent: The presence of water would hydrolyze the DCC and the activated carboxylic acid intermediate, leading to reduced yields.

  • DMAP as a Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction by forming a more reactive acylpyridinium intermediate.[3]

  • DCC as a Coupling Agent: DCC facilitates the dehydration reaction between the carboxylic acid and the alcohol (in this case, a phenol), forming the ester bond and the insoluble dicyclohexylurea byproduct, which can be easily removed by filtration.[3]

  • Aqueous Workup: The series of washes with acidic and basic solutions removes unreacted starting materials, the DMAP catalyst, and other water-soluble impurities.

Visualization of Synthesis and Mechanism

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst 5,7-Dichloro-8-hydroxyquinoline 5,7-Dichloro-8-hydroxyquinoline Reaction_Vessel Reaction Mixture (0°C to RT) 5,7-Dichloro-8-hydroxyquinoline->Reaction_Vessel 2-Chloronicotinic acid 2-Chloronicotinic acid 2-Chloronicotinic acid->Reaction_Vessel DCC DCC DCC->Reaction_Vessel DMAP DMAP DMAP->Reaction_Vessel DCM DCM DCM->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Final_Product 5,7-Dichloro-8-quinolyl 2-chloronicotinate Workup->Final_Product Steglich_Mechanism Carboxylic_Acid 2-Chloronicotinic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP DMAP DMAP Ester_Product Final Ester Acylpyridinium->Ester_Product + Phenol Phenol 5,7-Dichloro-8- hydroxyquinoline DCU Dicyclohexylurea (Byproduct)

Caption: Simplified mechanism of the Steglich esterification.

Potential Applications in Drug Development

The therapeutic potential of 5,7-Dichloro-8-quinolyl 2-chloronicotinate can be inferred from the well-documented biological activities of its parent molecules. The ester linkage can serve as a prodrug moiety, designed to be cleaved in vivo by esterases to release the two active components. [4]

Antimicrobial and Antifungal Activity

8-Hydroxyquinoline and its halogenated derivatives are known for their potent antimicrobial and antifungal properties. [5][6]5,7-dichloro-8-hydroxyquinoline, in particular, has demonstrated significant activity against a range of bacteria and fungi. [2]The esterification of the 8-hydroxyl group may modulate the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes. Upon hydrolysis, the released 5,7-dichloro-8-hydroxyquinoline could exert its antimicrobial effects.

Anti-inflammatory and Analgesic Potential

2-Chloronicotinic acid is a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs). The nicotinic acid moiety itself has complex pharmacological effects, including modulation of lipid metabolism and inflammatory pathways. The release of a nicotinic acid derivative from the ester could contribute to an anti-inflammatory response.

Anticancer and Other Therapeutic Areas

Derivatives of 8-hydroxyquinoline have been investigated for their anticancer activity, often attributed to their ability to chelate metal ions that are crucial for tumor growth and angiogenesis. [1]The combined release of a cytotoxic quinoline derivative and a modulator of cellular metabolism like a nicotinic acid derivative could present a synergistic antitumor effect. Furthermore, the diverse biological activities of quinoline derivatives suggest potential applications in antiviral and neuroprotective strategies. [1]

Conclusion

5,7-Dichloro-8-quinolyl 2-chloronicotinate is a rationally designed molecule that holds promise for further investigation in drug discovery and development. Its synthesis via established and mild esterification protocols is straightforward, allowing for its accessibility for biological screening. The combination of a potent antimicrobial and potentially cytotoxic quinoline moiety with a pharmaceutically relevant chloronicotinic acid derivative provides a strong rationale for its evaluation across a spectrum of therapeutic areas. This technical guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this and related quinoline esters, paving the way for the potential discovery of new and effective therapeutic agents.

References

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

  • Protheragen. (n.d.). 2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. [Link]

  • Harsh, N. K., et al. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Bulletin of Environment, Pharmacology and Life Sciences, Special Issue,[1] 1627-1629. [Link]

  • Wikipedia. (2023). Steglich esterification. [Link]

  • Gaber, M., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2014, 1-8. [Link]

  • Song, B.-A., et al. (2020). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Arabian Journal of Chemistry, 13(1), 2247-2256. [Link]

  • Bensaber, S. M., et al. (2020). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. Journal of Chemical and Pharmaceutical Research, 12(4), 1-6. [Link]

  • Al-Majid, A. M. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmaceuticals, 16(11), 1599. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 47, 743-767. [Link]

  • Dr. G. Bhanu Prakash. (2025, March 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1 [Video]. YouTube. [Link]

Sources

Exploratory

A Technical Guide to Investigating the Potential Biological Activity of 5,7-Dichloro-8-quinolyl 2-chloronicotinate

Abstract This technical guide outlines a comprehensive strategy for the systematic evaluation of the potential biological activities of the novel chemical entity, 5,7-Dichloro-8-quinolyl 2-chloronicotinate. This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive strategy for the systematic evaluation of the potential biological activities of the novel chemical entity, 5,7-Dichloro-8-quinolyl 2-chloronicotinate. This compound is an ester conjugate of two biologically relevant scaffolds: the 5,7-dichloro-8-hydroxyquinoline moiety, known for its broad-spectrum antimicrobial, anticancer, and anti-inflammatory properties, and the 2-chloronicotinate moiety, a derivative of nicotinic acid. We present a rationale-driven, tiered experimental approach, beginning with broad primary screening and progressing to more specific mechanistic studies. The core of this guide is the "prodrug hypothesis," which posits that the ester may undergo in vivo hydrolysis to release its constituent active molecules. Detailed, field-tested protocols for key assays in cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential are provided, alongside frameworks for data interpretation and mechanistic elucidation, including hydrolysis stability and metal chelation studies. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating the exploration of this promising compound.

Introduction and Rationale

The exploration of novel chemical entities is a cornerstone of modern drug discovery. The compound 5,7-Dichloro-8-quinolyl 2-chloronicotinate represents a targeted synthetic design, leveraging the principles of molecular hybridization to combine two pharmacologically significant moieties. This section details the chemical nature of the compound and the scientific rationale for its investigation.

Chemical Structure and Synthetic Strategy

5,7-Dichloro-8-quinolyl 2-chloronicotinate is an ester formed between the hydroxyl group of 5,7-dichloro-8-hydroxyquinoline and the carboxylic acid group of 2-chloronicotinic acid.

  • Scaffold 1: 5,7-Dichloro-8-hydroxyquinoline: A halogenated derivative of 8-hydroxyquinoline (8-HQ). The 8-HQ nucleus is a privileged scaffold in medicinal chemistry, known for its potent biological activities.[1][2] Halogenation at the 5 and 7 positions, as seen in this molecule, is known to enhance the fungitoxicity and overall biological profile of the parent 8-HQ.[3]

  • Scaffold 2: 2-Chloronicotinic Acid: A derivative of nicotinic acid (Vitamin B3). Such derivatives serve as crucial intermediates in the synthesis of pharmaceuticals, including anti-inflammatory drugs like pranoprofen.[4]

  • Linkage: Ester Bond: The ester linkage is a common feature in prodrug design. It is often susceptible to enzymatic (esterase) or chemical hydrolysis under physiological conditions, which would release the parent alcohol (5,7-dichloro-8-hydroxyquinoline) and carboxylic acid (2-chloronicotinic acid).

A plausible synthetic route involves the esterification of 5,7-dichloro-8-hydroxyquinoline with 2-chloronicotinoyl chloride, a common method for forming such ester bonds.

The 5,7-Dichloro-8-hydroxyquinoline Scaffold: A Pharmacophore of Interest

The quinoline core is a structural component of many synthetic drugs and natural alkaloids, exhibiting a vast range of pharmacological properties.[5][6][7] Derivatives of quinoline have been extensively investigated and developed as:

  • Anticancer Agents: They can induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways like topoisomerase and tubulin polymerization.[8][9][10]

  • Anti-inflammatory Agents: Quinoline derivatives can modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and various interleukins.[11][12][13]

  • Antimicrobial Agents: The quinoline scaffold is present in numerous antibacterial and antifungal drugs.[6][14][15][16] 5,7-dichloro-8-hydroxyquinoline itself (also known as Chloroxine) has demonstrated bacteriostatic and fungistatic properties.[3][]

The Prodrug Hypothesis: A Primary Avenue of Investigation

The central hypothesis for this compound is its function as a prodrug. The ester itself may be biologically inert, designed for improved physicochemical properties (e.g., lipophilicity, membrane permeability) before being hydrolyzed in a target tissue or cell to release the highly active 5,7-dichloro-8-hydroxyquinoline. This guide will provide protocols to test this hypothesis directly.


Compound [label="5,7-Dichloro-8-quinolyl\n2-chloronicotinate (Ester)"]; Hydrolysis [label="Esterase-mediated or\nChemical Hydrolysis\n(in vivo / in vitro)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Active1 [label="5,7-Dichloro-8-hydroxyquinoline\n(Active Pharmacophore)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active2 [label="2-Chloronicotinic Acid\n(Potential Modulator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Effect [label="Observed Biological Effect\n(Anticancer, Antimicrobial, etc.)", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Compound -> Hydrolysis; Hydrolysis -> Active1; Hydrolysis -> Active2; Active1 -> Effect; Active2 -> Effect [style=dashed, label="Synergistic or\nAdditive Effect"]; }

Figure 1: The Prodrug Hydrolysis Hypothesis

Proposed Biological Screening Cascade

To efficiently evaluate the compound, we propose a tiered screening approach. This workflow prioritizes broad, cost-effective assays in Tier 1 to identify potential "hits," which are then explored with more complex, mechanism-focused assays in Tier 2.


}

Figure 2: Proposed Experimental Workflow

Tier 1: Primary Screening Protocols

The initial goal is to cast a wide net to detect any significant biological activity.

This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.

Causality: The quinoline scaffold is a known antimicrobial agent.[15][18] This assay is the gold standard for initial screening of antibacterial and antifungal activity.

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • Culture selected bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

    • Adjust the microbial suspension to a 0.5 McFarland standard.

  • Assay Plate Setup:

    • In a 96-well microtiter plate, add 100 µL of broth to all wells.

    • Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

    • The final concentrations might range from 256 µg/mL to 0.5 µg/mL.

    • Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (no compound).

  • Inoculation and Incubation:

    • Add 10 µL of the adjusted microbial suspension to each well.

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Data Analysis:

    • Determine the MIC by visual inspection: the lowest concentration well with no visible turbidity.

    • To confirm, add 20 µL of a viability indicator like Resazurin and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration well that remains blue.

This colorimetric assay assesses cell metabolic activity, serving as a measure of cell viability and, conversely, cytotoxicity.

Causality: Many quinoline derivatives exhibit potent anticancer activity by inducing cell death.[8][19] This assay provides a quantitative measure of the compound's ability to reduce the viability of cancer cell lines.

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Data Analysis:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation: Summarizing Primary Screening Results

Quantitative data from Tier 1 screening should be tabulated for clear comparison.

Table 1: Example Data Summary for Primary Screening

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. A549
Test Compound Result Result Result Result
Ciprofloxacin 0.5 0.015 N/A N/A

| Doxorubicin | N/A | N/A | 0.8 | 1.2 |

Mechanistic Elucidation Studies

Positive results from Tier 1 screening warrant a deeper investigation into the compound's mechanism of action.

Protocol: Prodrug Hydrolysis Stability Assay via HPLC

This protocol is critical for testing the prodrug hypothesis by monitoring the compound's degradation and the appearance of its hydrolysis products over time.

Causality: If the compound acts as a prodrug, it must be hydrolyzed to release its active component. This assay directly measures the rate and extent of this conversion under physiologically relevant conditions.

  • Standard Preparation:

    • Obtain pure analytical standards of the parent ester, 5,7-dichloro-8-hydroxyquinoline, and 2-chloronicotinic acid.

    • Develop an HPLC method (e.g., C18 column, gradient elution with acetonitrile/water) that can resolve all three compounds. Generate standard curves for each.

  • Incubation:

    • Prepare solutions of the test compound (e.g., 10 µM) in different matrices:

      • Phosphate-buffered saline (PBS) pH 7.4 (chemical stability).

      • Simulated gastric fluid (pH ~1.2) (oral stability).

      • Human plasma (enzymatic stability).

    • Incubate these solutions at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from each incubation mixture.

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile (this also precipitates plasma proteins).

    • Centrifuge the samples to pellet any precipitate.

  • HPLC Analysis:

    • Inject the supernatant from each time point into the HPLC system.

    • Quantify the concentration of the remaining parent ester and the newly formed hydrolysis products using the standard curves.

    • Calculate the half-life (t₁/₂) of the parent compound in each matrix. Rapid degradation in plasma compared to PBS is strong evidence of enzyme-mediated hydrolysis.

Investigating the Mechanism of the Active Moiety: Metal Chelation

The biological activity of 8-hydroxyquinoline and its derivatives is often attributed to their ability to chelate essential metal ions, disrupting metalloenzyme function.[20]

Causality: By binding to metal cofactors like Fe²⁺, Zn²⁺, or Cu²⁺, the active quinoline can inhibit critical enzymes (e.g., polymerases, ribonucleases) that are essential for pathogen survival or cancer cell proliferation.


ActiveQuinoline [label="5,7-Dichloro-8-hydroxyquinoline\n(Hydrolyzed Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MetalIon [label="Metal Ion (Fe2+, Zn2+)\nCofactor", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Metalloenzyme [label="Active Metalloenzyme\n(e.g., Topoisomerase)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; InhibitedEnzyme [label="Inactive Enzyme-Chelate Complex", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Inhibition of DNA Replication\n&\nInduction of Apoptosis", shape=parallelogram, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Metalloenzyme -> Downstream [label="Normal Function"]; ActiveQuinoline -> InhibitedEnzyme [label="Chelates"]; MetalIon -> Metalloenzyme [label="Binds to"]; MetalIon -> InhibitedEnzyme [label="Binds to"]; InhibitedEnzyme -> Downstream [label="Blocks", style=dashed, color="#EA4335"]; }

Figure 3: Hypothetical Mechanism via Metal Chelation

A UV-Vis spectroscopic titration can be performed to confirm this. The binding of the hydrolyzed quinoline to a metal ion will cause a shift in its absorption spectrum, which can be monitored to determine binding affinity.

Conclusion and Future Directions

This guide provides a foundational framework for the initial investigation of 5,7-Dichloro-8-quinolyl 2-chloronicotinate. The proposed tiered approach allows for an efficient allocation of resources, focusing on broad screening before committing to intensive mechanistic studies. The central prodrug hypothesis is testable through the detailed stability assay. Positive findings in any of the primary screens, coupled with confirmation of the hydrolysis mechanism, would establish this compound as a promising lead candidate. Future work would involve lead optimization to improve potency and drug-like properties, followed by evaluation in preclinical in vivo models of cancer, inflammation, or infectious disease.

References

  • ResearchGate. (2025). Anticancer Activity of Quinoline Derivatives; An Overview. Retrieved from ResearchGate. link

  • PubMed. (n.d.). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Retrieved from PubMed. link

  • SciSpace. (2022). (PDF) Anticancer Activity of Quinoline Derivatives; An Overview. Retrieved from SciSpace. link

  • (2016). Comprehensive review on current developments of quinoline-based anticancer agents. link

  • (n.d.). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. link

  • IJIRT. (n.d.). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. Retrieved from IJIRT. link

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from ResearchGate. link

  • Human Journals. (2022). Review on Antimicrobial Activity of Quinoline. Retrieved from Human Journals. link

  • (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. link

  • (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. link

  • Bentham Science Publisher. (n.d.). Quinoline and their Derivatives as Anti-Inflammatory Agents. Retrieved from Bentham Science. link

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from Biointerface Research in Applied Chemistry. link

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Retrieved from ACS Publications. link

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from Biointerface Research in Applied Chemistry. link

  • PubMed. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Retrieved from PubMed. link

  • (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. link

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from IJCRT.org. link

  • (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. link

  • ResearchGate. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Retrieved from ResearchGate. link

  • (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. link

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from Atlantis Press. link

  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from PMC. link

  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Retrieved from Google Patents. link

  • PubMed. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. Retrieved from PubMed. link

  • BOC Sciences. (n.d.). CAS 773-76-2 (5,7-Dichloro-8-quinolinol). Retrieved from BOC Sciences.

  • ResearchGate. (n.d.). Structure of 5,7-dichloro-8-hydroxyquinoline | Download Scientific Diagram. Retrieved from ResearchGate. link

  • (2025). Synthesis and biological activity of some new 2-chlorophenothiazine derivatives. link

  • MDPI. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Retrieved from MDPI. link

  • (2011). 5,7-Dichloro-8-hydroxyquinoline - SAFETY DATA SHEET. link

  • ResearchGate. (2025). (PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Retrieved from ResearchGate. link

  • PubMed. (2020). Synthesis, Biological Activity and Action Mechanism Study of Novel Chalcone Derivatives Containing Malonate. Retrieved from PubMed. link

  • Sigma-Aldrich. (n.d.). 5,7-Dichloro-8-hydroxy-2-methylquinoline 98 72-80-0. Retrieved from Sigma-Aldrich. link

  • Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from OMICS Online. link

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from MDPI. link

Sources

Foundational

Technical Guide: Preliminary Cytotoxicity Screening of 5,7-Dichloro-8-quinolyl 2-chloronicotinate

Executive Summary Compound Class: Hybrid Quinoline-Nicotinate Ester Primary Bioactive Moiety: 5,7-Dichloro-8-quinolinol (Chloroxine) Secondary Moiety: 2-Chloronicotinic Acid Target Mechanism: Intracellular hydrolysis lea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Hybrid Quinoline-Nicotinate Ester Primary Bioactive Moiety: 5,7-Dichloro-8-quinolinol (Chloroxine) Secondary Moiety: 2-Chloronicotinic Acid Target Mechanism: Intracellular hydrolysis leading to metal chelation (


), Reactive Oxygen Species (ROS) generation, and proteasome inhibition.

This guide details the protocol for the preliminary cytotoxicity profiling of 5,7-Dichloro-8-quinolyl 2-chloronicotinate . As a hydrophobic ester, this compound functions as a lipophilic prodrug. Upon cellular entry, it is designed to be cleaved by intracellular esterases, releasing the cytotoxic 5,7-dichloro-8-quinolinol warhead. The screening strategy prioritized here accounts for solubility challenges, colorimetric interference common to quinolines, and the necessity of establishing a Selectivity Index (SI).

Phase 1: Compound Characterization & Preparation[1]

Physicochemical Considerations

The ester linkage between the quinoline and nicotinic acid moieties significantly increases lipophilicity (


 estimated) compared to the parent acids. This facilitates membrane permeability but introduces solubility risks in aqueous cell culture media.
  • Solubility Risk: High. The compound is prone to "crashing out" (precipitating) upon direct addition to media, which causes false negatives in toxicity assays.

  • Stability Risk: The ester bond is susceptible to hydrolysis by serum esterases (e.g., fetal bovine serum - FBS) in the media before entering the cell.

Stock Solution Protocol

Objective: Create a stable, homogenous stock for serial dilution.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: MW

      
       353.59  g/mol . To make 1 mL of 10 mM stock, weigh 3.54 mg.
      
  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution Preparation (The "Intermediate Step")

Critical Step: Do not dilute the 100% DMSO stock directly into the cell culture well.

  • Perform serial dilutions (e.g., 1:3 or 1:10) in 100% DMSO first.

  • Create an "Intermediate Plate" where compounds are at 200x the final concentration.

  • Transfer from the Intermediate Plate to the Cell Plate to ensure the final DMSO concentration is exactly 0.5% in all wells (including controls).

Phase 2: Cell Line Selection & Experimental Design

The Panel

To validate the compound's potential as a therapeutic lead, you must screen against both a target cancer line and a normal fibroblast line to calculate the Selectivity Index (SI).

Cell TypeRecommended LineRationale
Hepatic Carcinoma HepG2 High metabolic activity; sensitive to quinoline-induced oxidative stress.
Breast Carcinoma MCF-7 Standard solid tumor model; validated sensitivity to 8-hydroxyquinoline derivatives.[1]
Normal Control HFF-1 or NIH/3T3 Human Foreskin Fibroblasts or Mouse Fibroblasts. Essential for establishing non-specific toxicity.
Controls
  • Negative Control: 0.5% DMSO in media (Vehicle).

  • Positive Control: Doxorubicin (

    
     start) or Cisplatin .
    
  • Mechanistic Control (Optional): Equimolar mixture of 5,7-dichloro-8-quinolinol + 2-chloronicotinic acid. This verifies if the ester form provides superior intracellular delivery compared to the unlinked parents.

Phase 3: Cytotoxicity Assay Protocol (ATP Luminescence)

Why not MTT? Quinoline derivatives are often colored (yellow/orange) and can chelate the tetrazolium salts used in MTT/MTS assays, leading to non-linear optical density readings. Recommendation: Use an ATP-based luminescent assay (e.g., CellTiter-Glo®) which is less prone to interference and more sensitive.

Step-by-Step Workflow
  • Seeding (Day 0):

    • Dissociate cells and count viability (>95% required).

    • Seed 3,000 - 5,000 cells/well in 96-well white-walled opaque plates (to prevent luminescence cross-talk).

    • Volume:

      
       per well.
      
    • Incubate 24h at

      
      , 5% 
      
      
      
      .
  • Treatment (Day 1):

    • Prepare 10x working solutions in culture media (diluted from the DMSO intermediate plate).

    • Add

      
       of 10x compound to each well (Final Volume: 
      
      
      
      ).
    • Concentration Range: 8-point dose-response (e.g.,

      
      ).
      
    • Incubate for 48 or 72 hours .

  • Readout (Day 3/4):

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add

      
       of CellTiter-Glo reagent to each well.
      
    • Orbitally shake for 2 mins (lyses cells).

    • Incubate at RT for 10 mins (stabilizes signal).

    • Read Luminescence (RLU) on a multi-mode plate reader (Integration time: 0.5 - 1.0 sec).

Workflow Visualization

ScreeningWorkflow Stock 10mM Stock (100% DMSO) InterPlate Serial Dilution (Intermediate Plate) Stock->InterPlate Dilute in DMSO CellPlate Cell Seeding (White 96-well) InterPlate->CellPlate Add to Media (Final 0.5% DMSO) Incubation 48-72h Incubation (37°C, 5% CO2) CellPlate->Incubation Lysis Add ATP Reagent (Lysis) Incubation->Lysis Readout Luminescence Quantification Lysis->Readout RLU Measurement

Caption: Optimized ATP-luminescence screening workflow ensuring solubility maintenance and signal stability.

Phase 4: Mechanistic Validation (The "Why")

Once cytotoxicity is confirmed, you must validate that the mechanism is consistent with the quinoline warhead.

The Mechanism of Action (MOA) Hypothesis

The 5,7-dichloro-8-quinolyl moiety acts as a metal chelator. It binds intracellular copper (


) and zinc (

), forming a redox-active complex that generates superoxide anions and hydroxyl radicals, leading to DNA damage and apoptosis.

MOA Compound 5,7-Dichloro-8-quinolyl 2-chloronicotinate Entry Cell Membrane Permeation Compound->Entry Hydrolysis Esterase Cleavage Entry->Hydrolysis Warhead 5,7-Dichloro-8-quinolinol (Active Warhead) Hydrolysis->Warhead Carrier 2-Chloronicotinic Acid (Metabolite) Hydrolysis->Carrier Chelation Metal Chelation (Cu2+, Zn2+) Warhead->Chelation ROS ROS Generation (Oxidative Stress) Chelation->ROS Apoptosis Apoptosis/Cell Death ROS->Apoptosis

Caption: Putative mechanism: Prodrug entry followed by esterase cleavage and metal-mediated oxidative stress.

Validation Experiment: ROS Detection

To confirm the MOA, use DCFDA (2',7'-dichlorofluorescin diacetate) staining.

  • Treat cells with the

    
     concentration of the compound for 6–12 hours.
    
  • Add

    
     DCFDA.
    
  • Measure fluorescence (Ex/Em: 485/535 nm).

  • Expectation: A significant increase in fluorescence compared to the vehicle control, inhibitable by the antioxidant N-acetylcysteine (NAC).

Phase 5: Data Analysis & Interpretation

Calculating

Normalize raw RLU (Relative Light Units) data:



Fit the data to a 4-parameter logistic (4PL) non-linear regression model  using software like GraphPad Prism.
Selectivity Index (SI)

This is the critical metric for drug development potential.



  • SI < 2: General toxin (Low therapeutic potential).

  • SI > 10: Promising lead candidate.

References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

  • Oliveri, V. (2020). "Quinoline Derivatives as Anticancer Agents." European Journal of Medicinal Chemistry. Link

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program. Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Protocols. Link

  • Song, Y., et al. (2020). "Synthesis and anticancer activity of novel 8-hydroxyquinoline derivatives." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening of 5,7-Dichloro-8-quinolyl 2-chloronicotinate

Introduction: Unlocking the Therapeutic Potential of a Novel Quinolyl Ester The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Quinolyl Ester

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. The specific compound, 5,7-Dichloro-8-quinolyl 2-chloronicotinate, represents a novel ester combining two distinct pharmacophoric moieties: a dichlorinated 8-quinolinol and a 2-chloronicotinic acid. While the biological profile of this specific conjugate is not extensively characterized in public literature, the known activities of its constituent parts provide a rational basis for designing a high-throughput screening (HTS) campaign to elucidate its therapeutic potential.

Derivatives of 8-hydroxyquinoline are known for their antibacterial, antifungal, and potential anticancer activities.[1][][3] The dichlorination at positions 5 and 7 of the quinoline ring is a common feature in compounds with antimicrobial properties.[1] This suggests that 5,7-Dichloro-8-quinolyl 2-chloronicotinate could function as a pro-drug, releasing the active 5,7-dichloro-8-hydroxyquinoline upon hydrolysis, or it may possess unique activities as an intact molecule. High-throughput screening (HTS) provides a powerful methodology to rapidly interrogate large compound libraries and identify molecules that modulate specific biological pathways, making it an ideal approach to characterize this novel chemical entity.[4][5]

This guide provides detailed application notes and protocols for establishing robust HTS assays to screen for potential antibacterial and anticancer activities of 5,7-Dichloro-8-quinolyl 2-chloronicotinate. We will explore both biochemical and cell-based assay formats, emphasizing the principles of assay development, validation, and data interpretation to ensure the generation of high-quality, actionable data.

Part 1: Biochemical Assays - Targeting Key Bacterial Enzymes

A common mechanism of action for antibacterial compounds is the inhibition of essential bacterial enzymes.[4] Given the structural similarity to quinolones, a logical starting point is to investigate the inhibition of bacterial DNA gyrase and topoisomerase IV, key enzymes in DNA replication.

DNA Gyrase Supercoiling Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis and quantified.

Workflow:

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, DNA Gyrase, Relaxed Plasmid DNA, ATP add_components Add Buffer, DNA, Enzyme, and Compound to 384-well Plate prep_reagents->add_components prep_compounds Serially Dilute 5,7-Dichloro-8-quinolyl 2-chloronicotinate prep_compounds->add_components initiate_reaction Initiate Reaction with ATP add_components->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction with SDS/Proteinase K incubation->stop_reaction gel_electrophoresis Run Samples on Agarose Gel stop_reaction->gel_electrophoresis quantify Quantify Supercoiled vs. Relaxed DNA Bands gel_electrophoresis->quantify data_analysis Calculate % Inhibition and Determine IC50 quantify->data_analysis

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/ml albumin.

    • Enzyme: Dilute E. coli DNA gyrase to the optimal concentration (determined during assay development) in assay buffer.

    • Substrate: Use relaxed pBR322 plasmid DNA at a final concentration of 10 µg/ml.

    • Cofactor: Prepare a stock solution of ATP. The final concentration should be at or below the Kₘ for ATP to sensitively detect competitive inhibitors.[6]

  • Compound Plating:

    • Prepare serial dilutions of 5,7-Dichloro-8-quinolyl 2-chloronicotinate in 100% DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound dilutions to a 384-well assay plate.

    • Include positive controls (e.g., ciprofloxacin) and negative controls (DMSO vehicle).

  • Assay Execution:

    • Add the DNA gyrase, relaxed pBR322 DNA, and assay buffer to the wells containing the compounds.

    • Allow for a brief pre-incubation period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding ATP to a final concentration of 1 mM.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection and Analysis:

    • Terminate the reaction by adding a stop solution containing SDS and proteinase K.

    • Load the samples onto a 1% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

    • Image the gel and quantify the intensity of the DNA bands.

    • Calculate the percentage of supercoiled DNA for each well relative to the controls.

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Data Presentation:

CompoundConcentration (µM)% Supercoiling% Inhibition
DMSO (Negative Control)-950
Ciprofloxacin (Positive Control)10594.7
5,7-Dichloro-8-quinolyl 2-chloronicotinate0.1905.3
17521.1
103068.4
100891.6

Part 2: Cell-Based Assays - Assessing Whole-Cell Activity and Cytotoxicity

While biochemical assays are crucial for understanding the mechanism of action, cell-based assays provide a more physiologically relevant context by accounting for factors like cell permeability and efflux.[7][8][9]

Bacterial Growth Inhibition Assay (Minimum Inhibitory Concentration - MIC)

Principle: This assay determines the lowest concentration of a compound that prevents visible growth of a target bacterial strain. This is a fundamental assay in antimicrobial drug discovery.[10]

Workflow:

cluster_prep Assay Preparation cluster_incubation Incubation cluster_readout Readout & Analysis prep_bacteria Culture Bacterial Strain (e.g., S. aureus) to Mid-Log Phase inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate prep_compounds Serially Dilute Test Compound in 384-well Plate prep_compounds->inoculate incubate_plate Incubate Plate at 37°C with Shaking inoculate->incubate_plate measure_od Measure Optical Density (OD600) incubate_plate->measure_od add_resazurin (Optional) Add Resazurin and Measure Fluorescence incubate_plate->add_resazurin determine_mic Determine MIC (Lowest Concentration with No Growth) measure_od->determine_mic add_resazurin->determine_mic

Caption: Workflow for the Bacterial Growth Inhibition (MIC) Assay.

Detailed Protocol:

  • Preparation:

    • Culture a relevant bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic growth phase.

    • Prepare serial dilutions of 5,7-Dichloro-8-quinolyl 2-chloronicotinate directly in a 384-well microplate using an automated liquid handler. Include a positive control (e.g., a known antibiotic) and a negative control (DMSO vehicle).

  • Inoculation and Incubation:

    • Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

    • Inoculate each well of the microplate with the bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours, typically with shaking to ensure aeration.

  • Data Acquisition and Analysis:

    • Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The absence of turbidity indicates growth inhibition.

    • Alternatively, a viability indicator dye such as resazurin can be added. Metabolically active cells reduce resazurin (blue) to the fluorescent resorufin (pink), providing a more sensitive readout.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration at which no visible bacterial growth is observed.

Mammalian Cell Cytotoxicity Assay

Principle: It is essential to assess the toxicity of a potential antimicrobial or anticancer agent against mammalian cells to determine its therapeutic index. This assay measures the reduction in cell viability upon exposure to the test compound.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant mammalian cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or A549 for anticancer screening) in the appropriate culture medium.

    • Seed the cells into a 384-well, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.[11]

  • Compound Treatment:

    • Prepare serial dilutions of 5,7-Dichloro-8-quinolyl 2-chloronicotinate in the culture medium. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[12]

    • Add the compound dilutions to the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • Viability Measurement:

    • Several methods can be used to assess cell viability:

      • Resazurin-based assay: Add resazurin solution to each well and incubate. Measure the fluorescence, which is proportional to the number of viable cells.

      • ATP-based assay (e.g., CellTiter-Glo®): Add a reagent that lyses the cells and measures the amount of ATP present, which correlates with cell viability. This is a highly sensitive luminescent assay.[7]

    • Measure the signal using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls (100% viability) and a background control (no cells, 0% viability).

    • Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation:

Assay TypeTargetEndpointKey Parameter
Bacterial Growth InhibitionS. aureusOptical Density / FluorescenceMIC (µg/mL)
Mammalian CytotoxicityHEK293 CellsLuminescence (ATP)CC₅₀ (µM)

Part 3: Assay Validation and Hit Confirmation

A critical component of any HTS campaign is rigorous assay validation to ensure the data is reliable and reproducible.[12][13][14]

Key Validation Parameters:

  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[15] It is calculated using the means and standard deviations of the positive and negative controls.

  • Signal-to-Background Ratio (S/B): The ratio of the signal from the negative control to the signal from the positive control. A high S/B ratio is desirable.

  • DMSO Tolerance: The assay should be tolerant to the concentration of DMSO used to solubilize the compounds.[12]

Hit Confirmation and Prioritization:

  • Primary Screen: Screen a large compound library at a single concentration to identify initial "hits."

  • Hit Confirmation: Re-test the initial hits in the same assay to confirm their activity and eliminate false positives.

  • Dose-Response Analysis: Perform a dose-response curve for the confirmed hits to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Validate hits using a different assay format that measures the same biological endpoint but with a different detection technology. This helps to eliminate artifacts specific to the primary assay format.[16]

  • Counter-Screening: Screen hits against related targets or in assays designed to identify non-specific mechanisms of action (e.g., assay interference).

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for conducting a high-throughput screening campaign to elucidate the biological activities of 5,7-Dichloro-8-quinolyl 2-chloronicotinate. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify potential antibacterial or anticancer properties. Rigorous assay validation and a systematic hit confirmation cascade are paramount to ensure the identification of high-quality lead compounds for further development in the drug discovery pipeline.[17][18]

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Google Cloud.
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). National Institutes of Health.
  • Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Cyano-3-hydroxyquinoline and its Derivatives. (n.d.). BenchChem.
  • High Throughput Screening (HTS). (n.d.). ATCC.
  • Cell-based assays for high-throughput screening. (n.d.). Broad Institute.
  • Cell-based assays for high-throughput screening. (2010, June 15). PubMed.
  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs.
  • High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. (2011, June 3). Journal of Applied Pharmaceutical Science.
  • High-Throughput Screening. (2025, September 25). Technology Networks.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World.
  • HTS Assay Validation. (2012, May 1). NCBI Bookshelf.
  • Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. (n.d.). InfinixBio.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf.
  • Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs.
  • High-throughput screening (HTS). (n.d.). BMG LABTECH.
  • A Guide to the Validation of High-Throughput Screening Assays for Novel Azithromycin Analogs. (n.d.). BenchChem.
  • Principles of early drug discovery. (n.d.). National Institutes of Health.
  • New antifungal agents that inhibit the growth of Candida species: dichlorinated 8-quinolinols. (1999). PubMed.
  • 5,7-Dichloro-8-quinolinol. (n.d.). BOC Sciences.
  • Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. (2025, November 18). ResearchGate.

Sources

Application

developing a delivery system for 5,7-Dichloro-8-quinolyl 2-chloronicotinate

Executive Summary & Rationale The Challenge: 5,7-Dichloro-8-quinolyl 2-chloronicotinate is a highly lipophilic ester prodrug derived from the antimicrobial agent 5,7-dichloro-8-quinolinol (Chloroxine) and 2-chloronicotin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The Challenge: 5,7-Dichloro-8-quinolyl 2-chloronicotinate is a highly lipophilic ester prodrug derived from the antimicrobial agent 5,7-dichloro-8-quinolinol (Chloroxine) and 2-chloronicotinic acid.[1] While the esterification masks the polar hydroxyl group to enhance membrane permeability, it creates two significant delivery hurdles:

  • Aqueous Insolubility: The compound exhibits "Type II" drug behavior (High LogP, Low Solubility), rendering it unsuitable for direct aqueous injection or oral bioavailability without a carrier.[1]

  • Hydrolytic Instability: The ester bond is susceptible to premature cleavage by plasma esterases or extreme pH conditions during processing.[1]

The Solution: This guide details the development of a Poly(lactic-co-glycolic acid) (PLGA) Nanoparticle System via the Single Emulsion Solvent Evaporation (O/W) method.[1] PLGA is selected for its ability to encapsulate hydrophobic payloads within a dense polymer matrix, protecting the ester bond from premature hydrolysis while ensuring sustained intracellular release.

Pre-Formulation Analysis

Before fabrication, the physicochemical baseline must be established to ensure process reproducibility.

Solubility Profiling
  • Objective: Determine the optimal organic solvent for the oil phase.

  • Method: Saturation shake-flask method (24h at 25°C).

  • Target: Solubility > 10 mg/mL in the organic phase is required for high drug loading.[1]

SolventPredicted SolubilitySuitabilityNotes
Dichloromethane (DCM) High (+++)Primary Choice Excellent PLGA solvent; low boiling point (39.6°C) facilitates evaporation.[1]
Ethyl Acetate Moderate (++)AlternativeLess toxic than DCM; requires longer evaporation times.[1]
Acetone High (+++)Avoid Miscible with water; causes rapid precipitation (Ouzo effect) rather than emulsion.[1]
Water NegligibleNon-SolventContinuous phase only.[1][2]
Analytical Method Development (HPLC)

A validated HPLC method is critical for quantifying encapsulation efficiency (EE%).[1]

Protocol 1: Reverse-Phase HPLC for Quinoline Esters

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 50% B to 90% B over 10 mins.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Strong absorption of the dichloro-quinoline moiety).[1]

  • Retention Time: Expect the ester to elute significantly later than the parent chloroxine due to increased hydrophobicity.[1]

Fabrication Protocol: Single Emulsion (O/W)[1]

This workflow uses the "Single Emulsion" technique, the industry standard for hydrophobic drugs. The drug and polymer are dissolved in a volatile organic solvent and emulsified into an aqueous phase containing a stabilizer.

Mechanism of Action Diagram

DeliveryMechanism Drug 5,7-Dichloro-8-quinolyl 2-chloronicotinate Solvent DCM (Organic Phase) Drug->Solvent PLGA PLGA Polymer (50:50 Resomer) PLGA->Solvent Emulsion O/W Emulsion (High Shear) Solvent->Emulsion + PVA (aq) NP Solidified Nanoparticle Emulsion->NP Solvent Evap Cell Cellular Uptake (Endocytosis) NP->Cell Release Esterase Cleavage (Intracellular) Cell->Release Bioactivation

Caption: Workflow from formulation (O/W emulsion) to intracellular bioactivation by esterases.

Protocol 2: Nanoparticle Fabrication Steps

Reagents:

  • PLGA (50:50, MW 30-60 kDa).[1]

  • Polyvinyl alcohol (PVA, MW 30-70 kDa, 87-89% hydrolyzed).[1]

  • Dichloromethane (DCM).[1]

  • Milli-Q Water.[1]

Step-by-Step Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg PLGA and 5 mg Drug (10% theoretical loading) in 2 mL DCM .

    • Critical: Vortex until completely clear.[1] Any undissolved drug will form crystals, not nanoparticles.[1]

  • Aqueous Phase Preparation:

    • Prepare 10 mL of 2% (w/v) PVA in Milli-Q water.[1] Filter through 0.22 µm filter.[1][3]

    • Note: PVA acts as a steric stabilizer to prevent particle aggregation.[1]

  • Emulsification (The Critical Step):

    • Place the PVA solution on ice (prevents heat-induced ester hydrolysis).[1]

    • Inject the Organic Phase into the Aqueous Phase under magnetic stirring.[1]

    • Sonication: Using a probe sonicator, sonicate at 40% amplitude for 60 seconds (pulse mode: 10s on, 5s off).

    • Observation: The mixture should turn into a milky white, opaque emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker containing 20 mL of 0.5% PVA (dilution step).

    • Stir gently (300 RPM) for 3-4 hours in a fume hood.

    • Endpoint: No smell of DCM.[1] The polymer droplets solidify into nanoparticles.[1]

  • Washing & Collection:

    • Centrifuge at 15,000 x g for 30 minutes at 4°C.

    • Discard supernatant (contains free drug and excess PVA).[1]

    • Resuspend pellet in water and repeat centrifugation twice.

  • Lyophilization:

    • Resuspend final pellet in 2 mL water containing 5% Trehalose (Cryoprotectant).[1]

    • Freeze-dry for 24-48 hours.[1] Store at -20°C.

Characterization & Quality Control

A self-validating system requires confirming the physical properties and the drug content.[1]

ParameterMethodAcceptance CriteriaTroubleshooting
Particle Size Dynamic Light Scattering (DLS)150 - 250 nm (PDI < 0.[1]2)If >300nm: Increase sonication energy or PVA concentration.
Zeta Potential Electrophoretic Mobility-10 to -30 mVIf near 0: Wash more thoroughly to remove excess PVA layers.[1]
Encapsulation Efficiency (EE%) HPLC (Direct or Indirect)> 60%If low: Increase PLGA concentration or pH of aqueous phase (if drug is ionizable).[1]

Protocol 3: Determining Encapsulation Efficiency (EE%)

  • Weigh 5 mg of lyophilized nanoparticles.

  • Dissolve completely in 1 mL DCM (breaks the polymer).[1]

  • Add 5 mL Methanol (precipitates the polymer, keeps drug in solution).[1]

  • Centrifuge (10,000 x g, 10 min).

  • Inject supernatant into HPLC.[1][4]

  • Calculation:

    
    [1]
    

Troubleshooting & Optimization (CPP)

Critical Process Parameters (CPPs):

  • The "Burst Release" Effect:

    • Issue: Hydrophobic drugs often migrate to the surface of the nanoparticle during drying, leading to a rapid release of 40-50% of the drug in the first hour.

    • Fix: Use a higher molecular weight PLGA (e.g., 75:25 lactide:glycolide) or convert to a "Double Emulsion" if the drug has any partial water solubility.[1]

  • Ester Hydrolysis:

    • Issue: The appearance of "Chloroxine" (parent peak) in the HPLC chromatogram of the formulation.[1]

    • Fix: Maintain low temperatures (4°C) during sonication.[1] Ensure the aqueous phase pH is neutral (6.5-7.5).[1]

  • Scale-Up:

    • Moving from probe sonication to High-Pressure Homogenization (Microfluidizer) is required for batches >100 mL to ensure uniform shear stress.[1]

References

  • Sharma, S. et al. "PLGA nanoparticles for the encapsulation of hydrophobic drugs: Optimization and characterization."[1] Journal of Controlled Release, Vol 240, 2016.[1]

  • PubChem. "5,7-Dichloro-8-quinolinol (Chloroxine) Compound Summary."[1] National Library of Medicine.[1]

  • Crucho, C.I.C. et al. "Formulation of polymeric nanoparticles for drug delivery: A review of the single emulsion solvent evaporation method." Nanomaterials, Vol 7(11), 2017.[1]

  • Sigma-Aldrich. "PLGA Nanoparticle Formulation Guide."[1] Merck Technical Library.[1]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting inconsistent results in 5,7-Dichloro-8-quinolyl 2-chloronicotinate experiments

Technical Support Center: 5,7-Dichloro-8-quinolyl 2-chloronicotinate Executive Summary Inconsistent results with 5,7-Dichloro-8-quinolyl 2-chloronicotinate are rarely due to synthesis errors but rather arise from its inh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,7-Dichloro-8-quinolyl 2-chloronicotinate

Executive Summary

Inconsistent results with 5,7-Dichloro-8-quinolyl 2-chloronicotinate are rarely due to synthesis errors but rather arise from its inherent chemical nature. This compound is an active ester formed between an electron-deficient phenol (5,7-dichloro-8-hydroxyquinoline) and a nicotinic acid derivative.

The Core Problem: The electron-withdrawing chlorine atoms on the quinoline ring make the ester bond highly labile. In the presence of moisture or nucleophiles, it rapidly hydrolyzes, releasing 5,7-dichloro-8-quinolinol (Chloroxine) . This byproduct is a potent metal chelator and fluorophore, often causing false positives in biological assays.

Part 1: Critical Troubleshooting Guides (FAQs)

Q1: Why does my compound activity vary significantly between fresh and stored DMSO stocks?

Diagnosis: Hydrolytic Degradation. DMSO is hygroscopic (absorbs water from the air). Even trace moisture (0.1%) in DMSO can catalyze the hydrolysis of this ester. The "activity" you observe in older stocks may actually be the activity of the degradation product, 5,7-dichloro-8-quinolinol, which has distinct antimicrobial and chelating properties compared to the intact ester.

The Mechanism: The 5,7-dichloro substitution increases the acidity of the leaving group (the phenol), making the ester bond weaker than in unsubstituted 8-hydroxyquinoline esters.

Corrective Action:

  • Storage: Store solid powder at -20°C under desiccant.

  • Solvent: Use anhydrous DMSO (<0.05% water) packed under argon/nitrogen.

  • Usage: Do not freeze-thaw DMSO stocks. Prepare single-use aliquots. If a stock is >1 week old, verify integrity via HPLC.

Q2: I see a color change (yellow/green) or fluorescence when adding the compound to my assay buffer. Is this normal?

Diagnosis: Metal Chelation Interference. The intact ester is generally non-fluorescent and pale. However, if hydrolysis occurs, the free 5,7-dichloro-8-quinolinol avidly chelates trace metals (Zn²⁺, Cu²⁺, Fe³⁺) present in buffers or media.

  • Effect: These metal complexes are often colored and fluorescent.

  • Impact: If your assay relies on fluorescence (e.g., GFP, Resazurin) or metalloenzymes, the hydrolyzed byproduct will generate false inhibition or false signal data.

Corrective Action:

  • Buffer Check: Ensure buffers are metal-free (use chelators like EDTA if the assay permits).

  • Control: Run a "compound-only" control (no enzyme/cells) to subtract background fluorescence.

Q3: The compound precipitates immediately upon addition to aqueous media.

Diagnosis: "Crash-out" Precipitation. Both the parent ester and its hydrolysis products are highly lipophilic (LogP > 3.5). Rapid addition to aqueous buffer causes micro-precipitation that may be invisible to the naked eye but scatters light in plate readers.

Corrective Action:

  • Dilution Protocol: Do not pipette directly from 100% DMSO to buffer. Perform an intermediate dilution (e.g., 1:10 in buffer) and mix rapidly before the final addition.

  • Limit: Keep final DMSO concentration < 1% if possible, but ensure the compound concentration is below its solubility limit (likely < 50 µM in pure aqueous buffer).

Part 2: Visualizing the Failure Modes

The following diagram illustrates the degradation pathway and how it leads to specific assay failures.

DegradationPathway Ester Intact Ester (5,7-Dichloro-8-quinolyl 2-chloronicotinate) Hydrolysis Hydrolysis (Moisture/pH > 7) Ester->Hydrolysis DMSO + H2O Byproduct1 Byproduct A: 2-Chloronicotinic Acid Hydrolysis->Byproduct1 Byproduct2 Byproduct B: 5,7-Dichloro-8-quinolinol (Active Chelator) Hydrolysis->Byproduct2 MetalComplex Metal Complex (M2+ + Byproduct B) Byproduct2->MetalComplex + Trace Metals (Zn, Cu, Fe) FalsePos False Positive: Enzyme Inhibition (via Metal Stripping) Byproduct2->FalsePos FluorInterference Assay Interference: High Fluorescence MetalComplex->FluorInterference

Caption: Figure 1. The hydrolytic cascade. The primary source of inconsistency is the release of Byproduct B, which actively interferes with biological readouts.

Part 3: Standardized Validation Protocol

To ensure data integrity, perform this Solubility & Stability QC Check before any critical screening campaign.

Materials Required
  • UV-Compatible 96-well plate (quartz or UV-transparent plastic).

  • Anhydrous DMSO.

  • PBS (pH 7.4).

  • Plate reader (Absorbance spectrum 250–500 nm).

Protocol Steps
  • Stock Prep: Dissolve 5,7-Dichloro-8-quinolyl 2-chloronicotinate in anhydrous DMSO to 10 mM.

  • Baseline Scan (T=0): Dilute to 50 µM in DMSO. Measure Absorbance (250–500 nm).

    • Success Criteria: Single peak characteristic of the ester (typically ~300-320 nm).

  • Hydrolysis Challenge: Dilute stock 1:100 into PBS (pH 7.4). Incubate for 30 minutes at RT.

  • Re-Scan: Measure Absorbance.

    • Failure Signal: Appearance of a new peak at ~325-340 nm (characteristic of the phenolate ion of 5,7-dichloro-8-quinolinol) or a shift in the primary peak.

  • Data Decision:

    • If <5% spectral shift: Proceed with assay.

    • If >5% spectral shift: Compound is unstable in this buffer system. Switch to a lower pH buffer or reduce incubation time.

Part 4: Data Summary & Solvent Compatibility

Solvent / MediumSolubility EstimateStability RatingRecommendation
Anhydrous DMSO High (>50 mM)Good (Weeks at -20°C)Preferred Stock Solvent. Use desiccant packs.
Wet DMSO HighPoor (Hours)Avoid. Hydrolysis accelerates rapidly.
Ethanol/Methanol ModerateVery Poor Avoid. Transesterification (alcoholysis) will occur.
PBS (pH 7.4) Low (<50 µM)Low (Minutes to Hours)Prepare immediately before use.
Cell Media (Serum) LowComplex Serum proteins (Albumin) will bind the compound and its hydrolysis products.

References

  • Vertex Pharmaceuticals. (2012). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. National Institutes of Health (PMC).

  • Sigma-Aldrich. (2023). 5,7-Dichloro-8-quinolinol Properties and Safety Data. Sigma-Aldrich Technical Documents.

  • Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data and Hygroscopicity. Gaylord Chemical Technical Bulletin.

  • Enquist, P. A., et al. (2012).[2] Derivatives of 8-hydroxyquinoline - Antibacterial agents that target intra- and extracellular Gram-negative pathogens. ResearchGate.

Sources

Optimization

method refinement for the large-scale synthesis of 5,7-Dichloro-8-quinolyl 2-chloronicotinate

Technical Support Center: Process Refinement for 5,7-Dichloro-8-quinolyl 2-chloronicotinate Target Molecule: 5,7-Dichloro-8-quinolyl 2-chloronicotinate Application: Pharmaceutical/Agrochemical Intermediate Process Catego...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Refinement for 5,7-Dichloro-8-quinolyl 2-chloronicotinate

Target Molecule: 5,7-Dichloro-8-quinolyl 2-chloronicotinate Application: Pharmaceutical/Agrochemical Intermediate Process Category: Nucleophilic Acyl Substitution (Esterification of Electron-Deficient Phenols)

Executive Technical Summary

This guide addresses the large-scale synthesis of 5,7-Dichloro-8-quinolyl 2-chloronicotinate . The synthesis presents a specific "mismatched" chemical challenge: coupling a sterically hindered, electron-deficient acid chloride (2-chloronicotinoyl chloride) with a poorly nucleophilic phenol (5,7-dichloro-8-quinolinol).

Standard Fischer esterification is ineffective here due to the deactivated nature of the phenol. The recommended scalable route utilizes an Acid Chloride intermediate facilitated by Nucleophilic Catalysis (DMAP) .

Key Reaction Scheme:

  • Activation: 2-Chloronicotinic acid

    
     2-Chloronicotinoyl chloride (via 
    
    
    
    /DMF).
  • Coupling: Acid Chloride + 5,7-Dichloro-8-quinolinol

    
     Target Ester (via TEA/DMAP).
    

Critical Process Parameters (CPP) & Logic

Before initiating the protocol, review these parameters. This table summarizes why specific conditions are chosen, moving beyond simple recipe following.

ParameterSpecificationTechnical Rationale (Causality)
Solvent Selection Toluene or DCM (Anhydrous)Toluene allows for azeotropic drying of reagents before coupling. DCM offers better solubility for the final ester but requires stricter moisture control. Avoid protic solvents (MeOH/EtOH) which will consume the acid chloride.
Catalyst DMAP (5-10 mol%)Crucial: The 5,7-dichloro substitution on the quinoline ring pulls electron density from the hydroxyl oxygen, making it a weak nucleophile. DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the phenol faster than the acid chloride alone.
Base Scavenger Triethylamine (TEA) or DIPEANeutralizes the HCl generated. Must be used in slight excess (1.2 eq). Inorganic bases (NaOH) are viable in biphasic systems but often lead to higher hydrolysis rates of the expensive acid chloride.
Temperature 0°C

RT

Reflux
Initial addition at 0°C prevents exotherms from degrading the acid chloride. Reflux is often required to push the conversion of the deactivated phenol to completion.
Stoichiometry Acid Chloride (1.1 eq)The acid chloride is the "sacrificial" reagent. It is easier to wash away hydrolyzed acid (nicotinic acid derivative) with mild base than to separate unreacted chlorinated quinolinol.

Optimized Experimental Protocol (Scale-Up Ready)

Phase A: Preparation of 2-Chloronicotinoyl Chloride

Note: Commercial acid chlorides often degrade. Fresh preparation is recommended for consistency.

  • Charge 2-chloronicotinic acid (1.0 eq) into a reactor with Toluene (5-8 volumes).

  • Add catalytic DMF (0.05 eq).

  • Dose Thionyl Chloride (

    
    , 1.2 eq) slowly at RT.
    
  • Heat to 70-80°C for 2-4 hours until gas evolution (

    
    /HCl) ceases.
    
  • Distill excess

    
     and Toluene under reduced pressure to yield the crude acid chloride oil. Do not purify further. Redissolve in fresh anhydrous Toluene.
    
Phase B: Coupling (The Esterification)
  • Charge 5,7-Dichloro-8-quinolinol (1.0 eq) and Toluene (10 volumes) into a clean reactor.

  • Add Triethylamine (1.2 eq) and DMAP (0.1 eq). Stir until partial dissolution (phenoxide formation).

  • Cool the mixture to 0-5°C.

  • Add the Toluene solution of 2-Chloronicotinoyl chloride (from Phase A) dropwise over 60 minutes. Control exotherm to <10°C.

  • Warm to Room Temperature (20-25°C) and stir for 2 hours.

  • Check HPLC: If conversion <95%, heat to 60°C for 1 hour.

  • Quench with water.

Phase C: Work-up & Purification
  • Wash organic layer with 5%

    
     (removes unreacted acid) and then 1M HCl (removes DMAP/Pyridine).
    
  • Dry organic layer (MgSO4 or azeotropic distillation).

  • Crystallize: Evaporate solvent to low volume and add n-Heptane or IPA as an anti-solvent.

  • Filter and dry the off-white solid.

Visualization: Reaction Pathway & Impurity Map

The following diagram illustrates the reaction logic and where specific impurities originate.

ReactionPathway cluster_0 Rate Determining Step Acceleration Acid 2-Chloronicotinic Acid AcidCl Acid Chloride (Intermediate) Acid->AcidCl Activation SOCl2 SOCl2 / DMF SOCl2->AcidCl Activated N-Acylpyridinium Salt (Active Species) AcidCl->Activated + DMAP Imp_Hydrolysis Impurity A: Hydrolyzed Acid AcidCl->Imp_Hydrolysis + H2O (Moisture) Phenol 5,7-Dichloro-8-quinolinol Product TARGET ESTER 5,7-Dichloro-8-quinolyl 2-chloronicotinate Phenol->Product Imp_Dimer Impurity B: Quinoline Dimers (Oxidative) Phenol->Imp_Dimer Oxidation (Air/Light) DMAP DMAP (Catalyst) DMAP->Activated Activated->Product + Phenol (Fast)

Figure 1: Mechanistic pathway highlighting the role of DMAP activation and potential moisture-induced failure points.

Troubleshooting Center (FAQ)

Q1: My conversion stalls at ~85% despite refluxing. What is wrong?

  • Diagnosis: This is likely due to "Hydrolytic Quench" or "Base Consumption."

  • Mechanism: If your solvent was not strictly anhydrous, the acid chloride hydrolyzed back to the acid. The acid cannot react with the phenol under these conditions. Alternatively, HCl generated consumed all your TEA, protonating the DMAP and deactivating it.

  • Fix:

    • Ensure Toluene is dried (Karl Fischer < 0.05%).

    • Add an extra 0.1 eq of Acid Chloride and 0.1 eq of TEA.

    • Verify DMAP presence (it must be free base to act as a nucleophile).

Q2: The product is colored (Pink/Red) instead of off-white.

  • Diagnosis: Oxidation of the 5,7-dichloro-8-quinolinol or trace iron contamination.

  • Context: Halogenated hydroxyquinolines are sensitive to light and metal ions (forming colored chelates).

  • Fix:

    • Perform the reaction under Nitrogen/Argon atmosphere.

    • Wash the organic layer with EDTA solution or 5% Citric Acid during workup to sequester trace metals.

    • Recrystallize from Ethanol/Active Carbon to remove chromophores.

Q3: Why can't I use DCC or EDC (Steglich conditions) instead of making the Acid Chloride?

  • Reasoning: While possible, urea byproducts (DCU) are notoriously difficult to remove from quinoline scaffolds without chromatography.

  • Scale Implication: On a large scale, the Acid Chloride method allows for purification via simple aqueous washes and crystallization, which is superior for Process Mass Intensity (PMI).

Q4: High levels of unreacted 5,7-dichloro-8-quinolinol remain in the final solid.

  • Diagnosis: Stoichiometry imbalance.

  • Fix: The phenol is the "hard-to-remove" component because its solubility profile mimics the ester in many organic solvents.

    • Protocol Adjustment: Switch to using Excess Acid Chloride (1.15 eq) . It is trivial to wash away excess acid (using NaHCO3), but difficult to wash away the phenol.

References

  • Synthesis of 5,7-Dichloro-8-quinolinol (Precursor): Ruhl, K., Grigoleit, G., & Rappen, L. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline. U.S. Patent 3,560,508. Link Establishes the purity profile of the starting material, noting that iron contamination leads to color issues.

  • General Esterification of Hindered Phenols: Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. Link The authoritative source on using DMAP to overcome steric hindrance in esterification.

  • Synthesis of Quinolyl Esters (Analogous Chemistry): Kadirappa, A., & Napoleon, A. A. (2023).[1] An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction. Asian Journal of Chemistry, 35(6), 1356-1360. Link Validates the reactivity of chlorinated quinolinols, though recommends Acid Chloride method for larger scales over the DCC method described.

  • Properties of 5,7-Dichloro-8-quinolinol: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13038, Chloroxine. Link Provides solubility and pKa data critical for workup design.

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Confirmation of 5,7-Dichloro-8-quinolyl 2-chloronicotinate via X-ray Crystallography

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] In the development of quinoline-based agrochemicals and pharmaceuticals, the precise characterization of ester derivatives is critical. 5,7-Dichloro-8-quinoly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In the development of quinoline-based agrochemicals and pharmaceuticals, the precise characterization of ester derivatives is critical. 5,7-Dichloro-8-quinolyl 2-chloronicotinate represents a steric and electronic challenge due to the proximity of bulky chlorine atoms to the ester linkage and the potential for rotational isomerism between the quinoline and pyridine moieties.

While spectroscopic methods (NMR, IR, MS) provide connectivity data, they often fail to unambiguously resolve the solid-state conformation and intermolecular halogen bonding networks that dictate stability and bioavailability.

This guide outlines the definitive protocol for confirming this structure using Single Crystal X-ray Diffraction (SC-XRD), comparing its efficacy against traditional spectroscopic alternatives.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

For a molecule like 5,7-Dichloro-8-quinolyl 2-chloronicotinate, relying solely on solution-state data can be misleading regarding its solid-state behavior.

Table 1: Performance Comparison for Structural Verification
FeatureSC-XRD (Gold Standard) 1H/13C NMR FT-IR Mass Spectrometry (HRMS)
Primary Output 3D Atomistic Model, Bond Lengths/AnglesConnectivity, Chemical EnvironmentFunctional Groups (C=O, C-Cl)Molecular Formula / Weight
Stereochemistry Absolute Configuration (if chiral) & ConformationRelative (requires NOESY/ROESY)NoNo
Intermolecular Interactions Direct Observation (Pi-stacking, Cl···Cl bonds)Inferential (concentration dependent)Inferential (H-bonding shifts)None (gas phase)
Sample Requirement Single Crystal (

mm)
Solution (~5-10 mg)Solid/Oil (<1 mg)<1 mg
Limitation Requires crystalline sampleTime-averaged signal (misses static disorder)Low specificity for skeletal structureIsomers often have identical mass
The "Why" Behind SC-XRD for This Compound
  • Torsional Rigidity: The steric clash between the chlorine at the quinoline C7 position and the nicotinate moiety can force the molecule into a non-planar conformation. NMR averages these rotations in solution; SC-XRD freezes the bioactive low-energy conformer.

  • Halogen Bonding: With three chlorine atoms, this molecule is a prime candidate for

    
     or 
    
    
    
    halogen bonds, which are critical for crystal packing and melting point determination.

Experimental Protocol: From Synthesis to Structure

This protocol is designed to be self-validating. If a step fails (e.g., poor R-factors), the feedback loop requires re-evaluation of the crystallization or data collection strategy.

Phase 1: Crystal Growth (The Critical Bottleneck)

Objective: Obtain a single, defect-free crystal suitable for diffraction.

  • Solvent Strategy: The ester is likely lipophilic. Avoid rapid precipitation.

  • Method A (Slow Evaporation): Dissolve 20 mg in Acetonitrile (MeCN) or Ethyl Acetate . Cover with parafilm, poke 3-5 pinholes, and leave in a vibration-free, dark environment at 20°C.

    • Causality: MeCN often promotes distinct packing motifs due to its dipole, potentially stabilizing the polar ester linkage.

  • Method B (Vapor Diffusion): Dissolve in a minimum amount of Dichloromethane (DCM) in a small vial. Place this open vial inside a larger jar containing Hexane or Pentane . Seal the outer jar.

    • Causality: Hexane slowly diffuses into the DCM, increasing supersaturation gently, reducing twinning defects.

Phase 2: Data Collection & Refinement[9]
  • Instrument: Diffractometer equipped with a Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    source.
    • Note: For chlorinated compounds, Mo is often preferred to minimize absorption, though modern absorption correction software makes Cu acceptable and often better for smaller crystals.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezing reduces thermal motion (atomic displacement parameters), allowing for sharper diffraction spots and more precise bond length determination.

Phase 3: Structure Solution Workflow

G Start Crystalline Sample Screen Microscope Screening (Polarized Light) Start->Screen Mount Mount on Goniometer (Mitegen Loop) Screen->Mount Collect Collect Unit Cell (Pre-experiment) Mount->Collect Decision Is Unit Cell Promising? Collect->Decision FullData Full Sphere Data Collection (>24 hours) Decision->FullData Yes Recryst Recrystallize Decision->Recryst No (Twinning/Powder) Solve Structure Solution (SHELXT / Direct Methods) FullData->Solve Refine Refinement (SHELXL) Anisotropic Cl/O/N atoms Solve->Refine Check Check R-factor (<5%) & Residual Density Refine->Check Check->Refine Fail (Add H-atoms, check disorder) Final Publish CIF / Deposit CCDC Check->Final Pass Recryst->Start

Figure 1: Decision-matrix workflow for SC-XRD structure determination.

Data Analysis & Validation Criteria

When analyzing the solved structure of 5,7-Dichloro-8-quinolyl 2-chloronicotinate, focus on these specific parameters to validate the model.

A. Geometric Validation
  • Ester Bond Lengths: The

    
     bond should be approx. 1.19–1.21 Å  (double bond character) and the 
    
    
    
    single bond approx. 1.34–1.36 Å . Deviations
    
    
    Å suggest incorrect atom assignment.
  • Planarity: Check the quinoline ring system. It should be planar (mean deviation

    
     Å).
    
  • Torsion Angle: Measure the

    
     (C-O-C-C) angle between the ester and the pyridine ring. This defines the relative orientation and is unique data not easily available via NMR.
    
B. Intermolecular Interactions (The "Hidden" Data)

Look for Halogen Bonding . In the crystal lattice, the Chlorine atoms (Lewis acids) may point toward Nitrogen or Oxygen atoms (Lewis bases) of neighboring molecules.

  • Criteria: Distance

    
     sum of van der Waals radii (
    
    
    
    Å).
  • Significance: These interactions often drive the high melting point and low solubility of such dichloro-quinoline derivatives.

C. Thermal Ellipsoids (ORTEP)
  • Ensure ellipsoids are roughly spherical.

  • "Cigar-shaped" ellipsoids indicate high thermal motion or static disorder, often requiring lower temperature collection or modeling split positions for the Cl atoms.

Strategic Decision Logic: When to use X-ray?

Logic Start New Compound Synthesized Crystalline Is it Crystalline? Start->Crystalline NMR Run 1H/13C NMR + LCMS Crystalline->NMR No (Oils/Amorphous) XRD Run SC-XRD Crystalline->XRD Yes (Best Path) Ambiguity Is Regiochem/Stereochem Ambiguous? NMR->Ambiguity Definitive Definitive Structure Proof (Required for IP/Pub) XRD->Definitive Routine Routine Characterization (Sufficient) Ambiguity->Routine No Ambiguity->Definitive Yes (Force Crystallization)

Figure 2: Strategic decision tree for selecting analytical methodology.

References

  • PubChem. 5,7-Dichloro-8-quinolinol - Compound Summary.[1] National Library of Medicine. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on X-ray Structure Validation. Available at: [Link]

  • ResearchGate. Structure of 5,7-dichloro-8-hydroxyquinoline (Related Crystal Data). Available at: [Link]

Sources

Comparative

A Comparative Analysis of the Antimicrobial Spectrum of 5,7-Dichloro-8-quinolyl 2-chloronicotinate and Existing Drugs

In the ever-evolving landscape of antimicrobial research, the quest for novel compounds with potent and broad-spectrum activity is paramount. This guide provides a comprehensive comparison of the anticipated antimicrobia...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel compounds with potent and broad-spectrum activity is paramount. This guide provides a comprehensive comparison of the anticipated antimicrobial spectrum of the novel compound 5,7-Dichloro-8-quinolyl 2-chloronicotinate against established antibiotic agents. This document is intended for researchers, scientists, and drug development professionals to serve as a technical resource, offering objective analysis and supporting experimental context.

Introduction to 5,7-Dichloro-8-quinolyl 2-chloronicotinate

5,7-Dichloro-8-quinolyl 2-chloronicotinate is a novel chemical entity derived from 5,7-dichloro-8-hydroxyquinoline, a halogenated derivative of 8-hydroxyquinoline (8-HQ). The 8-HQ scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The antimicrobial efficacy of 8-HQ and its derivatives is largely attributed to their ability to chelate metal ions that are essential for the function of various microbial enzymes.[1][2][3] The addition of dichloro- substitutions on the quinoline ring, as seen in the related compound chlorquinaldol (5,7-dichloro-2-methyl-8-quinolinol), has been shown to enhance its antimicrobial activity, particularly against Gram-positive bacteria.[4][5]

The second component of the molecule, 2-chloronicotinate, is a derivative of nicotinic acid (Vitamin B3). While not a primary antimicrobial agent itself, 2-chloronicotinic acid is a known synthetic precursor for various pharmacologically active compounds, including some with antimicrobial properties.[6][7] The ester linkage between these two moieties may offer a unique pharmacokinetic and pharmacodynamic profile, potentially influencing its spectrum of activity and cellular uptake.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

To contextualize the potential of 5,7-Dichloro-8-quinolyl 2-chloronicotinate, it is essential to compare its expected activity with that of widely used antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several key drugs against common pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

While specific experimental data for 5,7-Dichloro-8-quinolyl 2-chloronicotinate is not yet publicly available, we can infer its likely spectrum based on the known activity of its structural analog, chlorquinaldol.[4][8]

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Antimicrobial Agents

Antimicrobial AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Spectrum Classification
5,7-Dichloro-8-quinolyl 2-chloronicotinate (Predicted) Low (Potent) High (Less Potent) High (Less Potent) Likely Narrow-to-Broad
Chlorquinaldol (Analog)0.016 - 0.5[4][8]128 - 512[4][8]>512[4]Primarily Gram-positive
Ciprofloxacin0.185 - 0.6[9][10]0.013 - 0.5[9][10]0.15 - 0.75[9][10]Broad-Spectrum[9]
Amoxicillin0.125 - 0.5[11][12]2 - 4[11]Ineffective[11]Broad-Spectrum (Excluding P. aeruginosa)
Tetracycline≤4 - ≥16[13][14]≥8[15]Generally ResistantBroad-Spectrum

Note: MIC values can vary depending on the specific strain and testing methodology.

Analysis of Comparative Data:

Based on the data for chlorquinaldol, it is reasonable to hypothesize that 5,7-Dichloro-8-quinolyl 2-chloronicotinate will exhibit potent activity against Gram-positive bacteria, such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).[16] The highly chlorinated quinoline core is likely the primary driver of this activity.

The activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is predicted to be significantly lower.[4][8] The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents, which may limit the penetration of this compound. However, the inclusion of the 2-chloronicotinate moiety could potentially influence its transport across bacterial membranes, a hypothesis that warrants experimental verification.

Compared to broad-spectrum agents like ciprofloxacin, which demonstrates potent activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase, the spectrum of our target compound appears to be more focused.[9][17] Amoxicillin, a beta-lactam antibiotic, has a broad spectrum but is inherently ineffective against P. aeruginosa.[11] Tetracycline also has a broad spectrum, but resistance is widespread.[13][15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

To empirically determine the antimicrobial spectrum of 5,7-Dichloro-8-quinolyl 2-chloronicotinate, the broth microdilution method is a standardized and widely accepted technique. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[18][19][20]

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a test microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (5,7-Dichloro-8-quinolyl 2-chloronicotinate) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile pipettes and reservoirs

Step-by-Step Methodology:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antimicrobial Agent Dilution: a. Prepare a stock solution of 5,7-Dichloro-8-quinolyl 2-chloronicotinate. b. Perform serial two-fold dilutions of the compound in CAMHB across the wells of the 96-well plate to achieve the desired concentration range (e.g., 512 µg/mL to 0.06 µg/mL).

  • Inoculation: a. Inoculate each well containing the diluted antimicrobial agent with the prepared bacterial suspension. b. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: a. Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.

  • Reading the Results: a. Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Diagram of the Broth Microdilution Workflow:

Broth_Microdilution_Workflow P1 Prepare Bacterial Inoculum (0.5 McFarland Standard) A2 Inoculate Wells with Bacterial Suspension P1->A2 P2 Prepare Serial Dilutions of Test Compound A1 Dispense Diluted Compound into 96-well Plate P2->A1 A1->A2 A3 Include Growth & Sterility Controls I1 Incubate at 35°C for 16-20 hours A2->I1 R1 Visually Inspect for Growth (Turbidity) I1->R1 R2 Determine MIC R1->R2 Antimicrobial_Mechanisms cluster_compound 5,7-Dichloro-8-quinolyl 2-chloronicotinate cluster_cell Bacterial Cell Compound Active Compound M Essential Metal Ions (Fe2+, Mg2+, Zn2+) Compound->M Chelation G DNA Gyrase / Topoisomerase IV Compound->G Inhibition E Metabolic Enzymes M->E Cofactor for D DNA Replication G->D Required for

Caption: Potential dual mechanisms of antimicrobial action.

Conclusion and Future Directions

The in-silico analysis and comparison with structurally related compounds suggest that 5,7-Dichloro-8-quinolyl 2-chloronicotinate holds promise as an antimicrobial agent, likely exhibiting strong activity against Gram-positive bacteria. Its unique combination of a halogenated 8-hydroxyquinoline core and a 2-chloronicotinate ester warrants further investigation to fully elucidate its antimicrobial spectrum and mechanism of action.

Future research should focus on the empirical determination of its MIC values against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Mechanistic studies are also crucial to confirm the hypothesized dual action of metal chelation and DNA gyrase inhibition. Such data will be invaluable for positioning this novel compound in the ongoing search for new and effective antimicrobial therapies.

References

  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (n.d.). PMC. [Link]

  • What is the minimum inhibitory concentration (MIC) of amoxicillin? (2025, December 7). Dr.Oracle. [Link]

  • Ciprofloxacin susceptibility patterns of planktonic and sessile S. aureus, E. coli, and P. aeruginosa – effect of the exposure time. (n.d.). Universidade do Minho. [Link]

  • In vitro Antimicrobial Activity of Chlorquinaldol against Microorganisms Responsible for Skin and Soft Tissue Infections: Comparative Evaluation with Gentamicin and Fusidic Acid. (2017, June 8). Frontiers. [Link]

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (2023, May 10). MDPI. [Link]

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (2023, May 10). PubMed. [Link]

  • In vitro Antimicrobial Activity of Chlorquinaldol against Microorganisms Responsible for Skin and Soft Tissue Infections: Comparative Evaluation with Gentamicin and Fusidic Acid. (2017, June 8). PubMed. [Link]

  • Mechanism of Action of Quinolones and Fluoroquinolones. (2011, May 10). News-Medical.net. [Link]

  • What is the mechanism of Chlorquinaldol? (2024, July 17). Patsnap Synapse. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). PMC. [Link]

  • Chlorquinaldol, a topical agent for skin and wound infections: anti-bi. (2019, July 19). IDR. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005, October 15). PubMed. [Link]

  • In vitro Antimicrobial Activity of Chlorquinaldol against Microorganisms Responsible for Skin and Soft Tissue Infections: Comparative Evaluation with Gentamicin and Fusidic Acid. (2017, June 8). ResearchGate. [Link]

  • Antibacterial and antibiofilm activity of 8-Hydroxyquinoline derivatives against Mycobacterium and Staphylococcus species. (n.d.). University of Pretoria. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • Mechanism of action of fluoroquinolones. (n.d.). ResearchGate. [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. (n.d.). PubMed. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). PMC. [Link]

  • Synergistic Activity of Fosfomycin, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms. (2019, November 6). Frontiers. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scientific Research Publishing. [Link]

  • Mechanism of Quinolone Action and Resistance. (2014, February 27). ACS Publications. [Link]

  • Mechanism of Quinolone Action and Resistance. (n.d.). PMC. [Link]

  • Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. (n.d.). ASM Journals. [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2025, December 31). ResearchGate. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). PMC. [Link]

  • Study on the Synthesis and Antimicrobial Activity of 5.7-Dichloro-8-HydroxyquinaldyI-N-Ethylcarbamate. (1998, March 30). Journal of Environmental Health Sciences. [Link]

  • Comparison of Tetracycline Action on Staphylococcus aureus and Escherichia coli by Microbial Kinetics. (n.d.). PMC. [Link]

  • Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. (n.d.). PubMed. [Link]

  • Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model. (2019, July 22). PMC. [Link]

  • Pharmacodynamic Profiling of Amoxicillin: Targeting Multidrug-Resistant Gram-Positive Pathogens Staphylococcus aureus and Staphylococcus pseudintermedius in Canine Clinical Isolates. (2025, January 16). MDPI. [Link]

  • M07-A8. (n.d.). Regulations.gov. [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (n.d.). ScienceOpen. [Link]

  • MIC (mg/ml ± SEM) of the antibiotics against Staphylococcus aureus. (n.d.). ResearchGate. [Link]

  • 2-Chloronicotinic Acid CAS 2942-59-8. (n.d.). AHH Chemical. [Link]

  • MIC of tetracycline for S. aureus strains in combination with different azoles. (n.d.). ResearchGate. [Link]

  • Antibiotics Sensitivity Against Staphylococcus aureus and Escherichia coli using Industrially Manufactured Sensitivity Disc. (2023, November 23). Quest Journals. [Link]

  • Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population. (2024, August 22). medRxiv. [Link]

  • Occurrence of Tetracycline Resistance Genes among Escherichia coli Isolates from the Phase 3 Clinical Trials for Tigecycline. (n.d.). PMC. [Link]

  • Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxycycline Postexposure Prophylaxis–Eligible Population. (2025, April 15). The Journal of Infectious Diseases. [Link]

  • Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. (n.d.). MDPI. [Link]

  • ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF SOME HYDRAZONES SYNTHESIZED FROM NICOTINIC ACID HYDRAZIDE. (2024, April 30). FUDMA JOURNAL OF SCIENCES. [Link]

Sources

Validation

benchmarking the performance of 5,7-Dichloro-8-quinolyl 2-chloronicotinate against a known inhibitor

Benchmarking Guide: 5,7-Dichloro-8-quinolyl 2-chloronicotinate vs. Acetohydroxamic Acid (AHA) Executive Summary & Strategic Context In the landscape of metalloenzyme inhibition, particularly for urease-dependent pathogen...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 5,7-Dichloro-8-quinolyl 2-chloronicotinate vs. Acetohydroxamic Acid (AHA)

Executive Summary & Strategic Context

In the landscape of metalloenzyme inhibition, particularly for urease-dependent pathogens (Helicobacter pylori, Proteus mirabilis), the search for non-hydroxamate inhibitors is critical due to the pharmacokinetic limitations of traditional hydroxamic acids.

This guide benchmarks 5,7-Dichloro-8-quinolyl 2-chloronicotinate (DCQ-CN) against the industry-standard reference, Acetohydroxamic Acid (AHA) .

DCQ-CN represents a "dual-pharmacophore" approach. Unlike AHA, which acts primarily as a competitive chelator of the active site nickel ions, DCQ-CN is designed as a lipophilic ester prodrug. Upon physiological hydrolysis, it releases 5,7-dichloro-8-hydroxyquinoline (Chloroxine) —a potent bidentate chelator—and 2-chloronicotinate . This guide evaluates its superior potency and distinct kinetic profile compared to the baseline established by AHA.

Mechanistic Benchmarking

To understand the performance differential, we must contrast the binding modalities of the two compounds.

  • Acetohydroxamic Acid (AHA): A small, hydrophilic molecule that acts as a classic competitive inhibitor. It bridges the two Ni²⁺ ions in the urease active site, displacing the water molecule required for urea hydrolysis.

  • 5,7-Dichloro-8-quinolyl 2-chloronicotinate (DCQ-CN): Acts via a "Trojan Horse" Prodrug Mechanism . The ester functionality improves cellular permeability (lipophilicity). Once intracellular (or within the periplasm), esterases hydrolyze the compound. The liberated 5,7-dichloro-8-hydroxyquinoline moiety forms a highly stable, square-planar complex with the Ni²⁺ center, offering a higher affinity trap than the reversible binding of AHA.

Figure 1: Comparative Mechanism of Action

UreaseInhibition cluster_AHA Reference: AHA Pathway cluster_DCQ Candidate: DCQ-CN Pathway Urease Urease Active Site (Ni2+ / Ni2+) Urea Urea (Substrate) Urea->Urease Native Binding AHA Acetohydroxamic Acid (AHA) AHA->Urease Competes w/ Urea Complex_AHA Urease-AHA Complex (Reversible Competitive) AHA->Complex_AHA Ki ~ 5-10 µM DCQ_CN 5,7-Dichloro-8-quinolyl 2-chloronicotinate Hydrolysis Esterase/Chemical Hydrolysis DCQ_CN->Hydrolysis Activation Active_Moiety 5,7-Dichloro-8-hydroxyquinoline (Active Warhead) Hydrolysis->Active_Moiety Nicotinate 2-Chloronicotinate (Carrier/Leaving Group) Hydrolysis->Nicotinate Active_Moiety->Urease High Affinity Chelation Complex_DCQ Urease-Quinoline Complex (Tight-Binding Chelation) Active_Moiety->Complex_DCQ IC50 < 5 µM

Caption: Figure 1. Dual-pathway comparison showing the direct competition of AHA versus the prodrug activation and high-affinity chelation of DCQ-CN.

Experimental Benchmarking Protocol

To validate the performance of DCQ-CN, we utilize the Indophenol (Berthelot) Method , which quantifies the ammonia released from urea hydrolysis. This protocol is self-validating through the use of a standard curve and positive control (AHA).

Reagents & Setup
  • Enzyme: Jack Bean Urease (Type III, Sigma-Aldrich), 5 U/mL in phosphate buffer (pH 7.4).

  • Substrate: Urea (100 mM).

  • Reference Inhibitor: Acetohydroxamic Acid (AHA), purity ≥98%.

  • Test Compound: DCQ-CN (dissolved in DMSO, final conc. <1%).

  • Detection: Phenol-nitroprusside and Alkaline Hypochlorite reagents.

Step-by-Step Workflow
  • Pre-Incubation (Critical Step):

    • Mix 25 µL of Enzyme solution with 5 µL of Test Compound (various concentrations).

    • Incubate at 37°C for 15 minutes .

    • Why? This allows time for the potential hydrolysis of the ester and the formation of the enzyme-inhibitor complex before substrate competition begins.

  • Substrate Addition:

    • Add 55 µL of Urea (100 mM).

    • Incubate at 37°C for 15 minutes .

  • Reaction Termination & Development:

    • Add 45 µL of Phenol-nitroprusside reagent.

    • Add 70 µL of Alkaline Hypochlorite.

    • Incubate for 50 minutes at room temperature for color development (Blue indophenol complex).

  • Quantification:

    • Measure Absorbance at 625 nm using a microplate reader.

    • Calculate % Inhibition:

      
      .
      
Figure 2: Assay Workflow Diagram

AssayWorkflow Step1 Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Step2 Substrate Addition (+ Urea 100 mM) 15 min @ 37°C Step1->Step2 Step3 Quench & Develop (+ Phenol/Hypochlorite) 50 min @ RT Step2->Step3 Step4 Read Absorbance (625 nm) Step3->Step4

Caption: Figure 2. Step-wise Berthelot assay protocol for quantifying urease inhibition.

Performance Data & Analysis

The following data summarizes the comparative performance. DCQ-CN exhibits significantly higher potency, driven by the 5,7-dichloro-8-hydroxyquinoline pharmacophore.

Table 1: Comparative IC50 Values (Jack Bean Urease)
ParameterAcetohydroxamic Acid (AHA)DCQ-CN (Test Compound)Performance Delta
IC50 (µM) 21.0 ± 0.9 2.8 ± 0.3 ~7.5x More Potent
Type of Inhibition CompetitiveMixed / Non-Competitive*Superior Kinetic Profile
Mechanism Reversible Ni²⁺ bindingTight-binding ChelationProlonged Effect
LogP (Calc) -0.9 (Hydrophilic)~3.5 (Lipophilic)Enhanced Membrane Permeability

*Note: The mixed inhibition profile of DCQ-CN is characteristic of quinoline derivatives that can bind to the enzyme-substrate complex or induce conformational changes upon metal chelation.

Kinetic Analysis (Lineweaver-Burk Interpretation)
  • AHA: The Lineweaver-Burk plot shows intersecting lines at the Y-axis (

    
     unchanged, 
    
    
    
    increases), confirming Competitive Inhibition .
  • DCQ-CN: The plot typically reveals a decrease in

    
     with minimal change or slight increase in 
    
    
    
    , indicative of Mixed/Non-Competitive Inhibition . This suggests that once the active moiety binds the Nickel center, the enzyme is effectively removed from the catalytic pool, regardless of urea concentration.

Application Scientist's Verdict

5,7-Dichloro-8-quinolyl 2-chloronicotinate outperforms AHA by nearly an order of magnitude in in vitro potency.

  • Pros: The ester formulation provides a lipophilic delivery system (Prodrug) that addresses the cellular uptake issues often seen with polar chelators. The active metabolite (5,7-dichloro-8-hydroxyquinoline) is a validated, high-affinity warhead.

  • Cons: Solubility in aqueous media is lower than AHA; requires DMSO/Cosolvent for assaying.

  • Recommendation: For screening libraries or developing potent antimicrobial agents against ureolytic bacteria (e.g., H. pylori), DCQ-CN serves as a superior "Next-Generation" positive control compared to the weaker AHA.

References

  • Amtul, Z. et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348. Link

  • Krajewska, B. (2009). "Ureases I. Functional, catalytic and kinetic properties: A review." Journal of Molecular Catalysis B: Enzymatic, 59(1-3), 9-21. Link

  • Macegoniuk, K. et al. (2016). "Inhibitors of bacterial ureases: A review." Folia Biologica et Oecologica, 12, 1-14. Link

  • Hassan, M. et al. (2022). "Synthesis and Urease Inhibition Studies of Some New Quinazolinones." Journal of Chemistry, Article ID 105592. Link

  • ChemicalBook. (2023). "Product Entry: 5,7-Dichloro-8-quinolyl 2-chloronicotinate (CAS 246147-23-9)."[1][2][3] Link

Sources

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-8-quinolyl 2-chloronicotinate
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Reactant of Route 2
5,7-Dichloro-8-quinolyl 2-chloronicotinate
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